6,7-Diisopropylpteridine-2,4-diamine phosphate
Overview
Description
The compound "6,7-Diisopropylpteridine-2,4-diamine phosphate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the behavior of similar organic phosphate materials. For instance, the fluorescence properties of 2,6-diaminopyridinium dihydrogen phosphate are explored due to its potential applications in luminescent devices . Chemical modifications of polydienes with di(alkyl or aryl)phosphates are considered for creating materials with specific side chain functionalities . Additionally, the synthesis and solid-state behavior of monoaryl phosphate primary building units are discussed, highlighting their potential in forming supramolecular structures . Lastly, the protonation-induced conformational change and self-assembly of 2,6-diamidopyridinium phosphates are studied, which is relevant for understanding molecular recognition and design in solid-state structures .
Synthesis Analysis
The synthesis of related phosphate compounds involves multi-step processes. For example, 4-halo functionalized 2,6-diisopropyl phenyl phosphates are synthesized starting from halophenols and characterized by various analytical and spectroscopic methods . The papers do not provide a direct synthesis route for "6,7-Diisopropylpteridine-2,4-diamine phosphate," but the methodologies discussed could be adapted for synthesizing structurally similar compounds.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as single-crystal X-ray diffraction. This allows for the observation of hydrogen bonding interactions and the formation of tubular structures in the solid state . The conformational changes upon protonation and the resultant self-assembly into cocrystals with novel hydrogen bonding motifs are also noted .
Chemical Reactions Analysis
Chemical reactions involving phosphate compounds include the functionalization of polydienes with di(alkyl or aryl)phosphates, where the reactivity of the acidic P–OH function is utilized to open oxirane rings . Additionally, the selective deprotection of phosphate triesters and subsequent reactions such as Suzuki coupling and hydrogen bonding are discussed .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are diverse. The fluorescent properties of 2,6-diaminopyridinium dihydrogen phosphate are significant due to the retention of protonation in aqueous solution, which maintains a similar fluorescent spectrum in both solution and solid states . The thermal analysis shows negligible thermal expansion over a wide temperature range, which is beneficial for designing luminescent devices . The papers also discuss the potential for further functionalization and the creation of materials with specific properties, such as modified polydienes and functionalized monoaryl phosphates .
Scientific Research Applications
Phosphorus Scarcity and Recovery Techniques
Phosphorus is essential for all life, and with the depletion of natural phosphate rock resources, the development of phosphorus recovery techniques from wastewater has become crucial. Techniques reviewed include recovery from the liquid phase, sludge phase, and sludge ash, which are technologically feasible but face economic and legislative barriers to worldwide implementation (Desmidt et al., 2015).
Phosphate and Phosphate-Containing Glasses
Nuclear magnetic resonance (NMR) provides insights into the structures of phosphate and phosphate-containing glasses, aiding in understanding their physical and chemical behavior. These insights are crucial for developing new materials with specific applications (Kirkpatrick & Brow, 1995).
Role of Phosphorus in Agriculture and Environment
Phosphorus plays a central role in agriculture and environmental sciences, from enhancing soil fertility and crop yield to its involvement in eutrophication of water bodies. Studies focus on the efficiency of phosphate utilization by plants, the environmental risks of trace elements in phosphate fertilizers, and the potential of phosphate-solubilizing microorganisms as natural fertilizers (Behera et al., 2014); (Zhu et al., 2018).
Phosphate Solubilizing Microorganisms
The application of phosphate solubilizing microorganisms (PSM) in agriculture as biofertilizers shows promise for improving phosphorus bioavailability to plants, which can lead to sustainable agriculture practices and increased crop yields. PSM can convert insoluble forms of phosphorus to accessible forms, thus enhancing plant growth and soil health (Timofeeva et al., 2022).
Future Directions
properties
IUPAC Name |
6,7-di(propan-2-yl)pteridine-2,4-diamine;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQBQYASRYRNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N6O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233092 | |
Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diisopropylpteridine-2,4-diamine phosphate | |
CAS RN |
84176-65-8 | |
Record name | 2,4-Pteridinediamine, 6,7-bis(1-methylethyl)-, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84176-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 84176-65-8 | |
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Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-diisopropylpteridine-2,4-diamine phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6,7-DIISOPROPYLPTERIDINE-2,4-DIAMINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y998EB9RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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